1-Acetylindoline-6-sulfonyl chloride
Overview
Description
1-Acetylindoline-6-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 g/mol It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole
Mechanism of Action
Target of Action
The primary target of 1-Acetylindoline-6-sulfonyl chloride is the bacterial enzyme DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibiotic development .
Mode of Action
This compound interacts with its target, DapE, by binding to the active site of the enzyme. The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the enzyme’s catalytic activity . This interaction inhibits the enzyme’s function, thereby disrupting the bacterial cell wall synthesis .
Biochemical Pathways
By inhibiting DapE, this compound affects the lysine biosynthetic pathway in bacteria, which is crucial for peptidoglycan synthesis and bacterial cell wall formation . The disruption of this pathway leads to the inhibition of bacterial growth, making this compound a potential candidate for antibiotic development .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the DapE enzyme, the compound disrupts the bacterial cell wall synthesis, leading to the cessation of bacterial growth . This makes it a potential candidate for the development of new antibiotics .
Biochemical Analysis
Biochemical Properties
1-Acetylindoline-6-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes such as proteases and sulfonyltransferases, facilitating the transfer of sulfonyl groups to target molecules . This interaction often results in the formation of sulfonamide bonds, which are crucial in the synthesis of various bioactive compounds. The compound’s ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry and drug design .
Cellular Effects
This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling cascades. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These effects collectively impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate access and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes . These molecular mechanisms underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade upon prolonged exposure to light or moisture . In in vitro studies, the compound’s activity can diminish over time, necessitating careful handling and storage. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and sulfonyltransferases . These interactions can lead to the formation of metabolites that may retain or alter the biological activity of the parent compound. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes . Its distribution can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular machinery . This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-6-sulfonyl chloride can be synthesized through a multi-step process involving the acetylation of indoline followed by sulfonylation. The general synthetic route involves:
Acetylation: Indoline is reacted with acetic anhydride in the presence of a base such as pyridine to form 1-acetylindoline.
Sulfonylation: The acetylated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position of the indoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-Acetylindoline-6-sulfonyl chloride has several applications in scientific research, including:
Comparison with Similar Compounds
- 1-Acetylindoline-5-sulfonyl chloride
- 1-Acetylindoline-7-sulfonyl chloride
- 1-Acetylindoline-6-sulfonamide
Comparison: 1-Acetylindoline-6-sulfonyl chloride is unique due to the specific position of the sulfonyl chloride group on the indoline ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-6-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWAILLGJAETPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313690-18-5 | |
Record name | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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